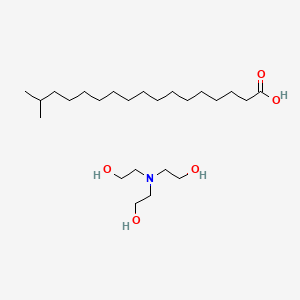![molecular formula C14H14O2 B1629026 (2'-メトキシ-[1,1'-ビフェニル]-4-イル)メタノール CAS No. 885965-14-0](/img/structure/B1629026.png)
(2'-メトキシ-[1,1'-ビフェニル]-4-イル)メタノール
概要
説明
(2’-Methoxy[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C14H14O2 It is a derivative of biphenyl, featuring a methoxy group at the 2’ position and a hydroxymethyl group at the 4 position of the biphenyl structure
科学的研究の応用
Chemistry
In chemistry, (2’-Methoxy[1,1’-biphenyl]-4-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its biphenyl structure is similar to that of many biologically active compounds, making it a useful scaffold for drug design .
Industry
In the industrial sector, (2’-Methoxy[1,1’-biphenyl]-4-yl)methanol can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its chemical stability and reactivity make it suitable for various industrial processes .
作用機序
Mode of Action
It has been noted that similar biphenyl compounds can interact with various biological targets, potentially leading to a range of biochemical changes .
Result of Action
It has been noted that similar biphenyl compounds can have various biological effects, depending on their specific targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Methoxy[1,1’-biphenyl]-4-yl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent is reacted with a suitable precursor to introduce the methoxy and hydroxymethyl groups. For example, the reaction of 2-bromoanisole with phenylmagnesium bromide followed by hydrolysis can yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of (2’-Methoxy[1,1’-biphenyl]-4-yl)methanol may involve large-scale Grignard reactions or other catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
化学反応の分析
Types of Reactions
(2’-Methoxy[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of (2’-Methoxy[1,1’-biphenyl]-4-yl)carboxylic acid or (2’-Methoxy[1,1’-biphenyl]-4-yl)aldehyde.
Reduction: Formation of (2’-Methoxy[1,1’-biphenyl]-4-yl)methanol.
Substitution: Formation of various substituted biphenyl derivatives.
類似化合物との比較
Similar Compounds
2-Methoxybiphenyl: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
4-Hydroxybiphenyl: Lacks the methoxy group, affecting its electron-donating properties.
2,2’-Biphenyldimethanol: Contains two hydroxymethyl groups, making it more hydrophilic and reactive in hydrogen bonding.
Uniqueness
(2’-Methoxy[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical properties.
特性
IUPAC Name |
[4-(2-methoxyphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-14-5-3-2-4-13(14)12-8-6-11(10-15)7-9-12/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVHCYYRTNOJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602533 | |
| Record name | (2'-Methoxy[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885965-14-0 | |
| Record name | (2'-Methoxy[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B1628959.png)



![2-[N-butyl-4-[(2,4-dinitrophenyl)diazenyl]anilino]ethanol](/img/structure/B1628964.png)
![4-[(Naphthalen-2-yl)methyl]piperidine](/img/structure/B1628965.png)

